(R)-(-)-1,3-Nonanediol chemical and physical properties
(R)-(-)-1,3-Nonanediol chemical and physical properties
An In-depth Technical Guide to (R)-(-)-1,3-Nonanediol: Properties, Synthesis, and Applications
Introduction
(R)-(-)-1,3-Nonanediol is a chiral diol that serves as a valuable and versatile building block in stereoselective organic synthesis.[1][2] Its defined stereochemistry and bifunctional nature make it a crucial intermediate in the preparation of complex chiral molecules, particularly within the pharmaceutical and fine chemical industries.[1][3] As a member of the chiral 1,3-diol family, it is a structural motif present in numerous natural products and is instrumental in creating enantiomerically pure compounds.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, analytical characterization, and key applications for researchers and drug development professionals.
Chemical Identity and Structure
(R)-(-)-1,3-Nonanediol is an aliphatic diol with a nine-carbon chain. The chirality arises from the stereocenter at the C-3 position, which bears a hydroxyl group in the (R) configuration.
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Chemical Structure:
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Canonical SMILES: CCCCCCC(CCO)O[5]
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Isomeric SMILES: CCCCCCO[5]
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InChI: InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1[5]
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InChIKey: CGNJFUJNEYIYRZ-SECBINFHSA-N[5]
Physicochemical Properties
The physical and chemical characteristics of (R)-(-)-1,3-Nonanediol are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Registry Number | 121541-65-9 | [5][7] |
| Molecular Weight | 160.25 g/mol | [7][8] |
| Appearance | Colorless to pale yellow clear liquid | [9] |
| Boiling Point | 268.9 °C at 760 mmHg | [5] |
| Density | 0.929 g/mL | [5] |
| Refractive Index (n20/D) | >1.4510 | [5] |
| Flash Point | 122.3 °C | [5] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 7 | [8] |
| XLogP3-AA | 2.2 | [8] |
| Topological Polar Surface Area | 40.46 Ų | [5] |
Synthesis and Manufacturing
The enantioselective synthesis of chiral 1,3-diols is a significant area of research.[4] For (R)-(-)-1,3-Nonanediol, several routes have been developed, often leveraging naturally occurring chiral starting materials.
Synthetic Strategy: Ozonolysis of Methyl Ricinoleate
A particularly efficient method involves the ozonolysis of methyl ricinoleate, a derivative of castor oil, followed by an electrochemical reduction.[10][11] This "one-pot" process provides a convenient route to the target diol with good yield.[12]
The causality behind this choice is twofold:
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Chiral Pool Starting Material: Methyl ricinoleate already possesses the required (R) stereocenter, providing a cost-effective and naturally sourced starting point that circumvents the need for a complex asymmetric induction step.
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Process Efficiency: Combining ozonolysis with an in-situ electrochemical reduction of the intermediate methoxy hydroperoxides simplifies the workflow, reduces the need for isolating potentially unstable intermediates, and avoids harsh reducing agents like sodium borohydride.[12]
Experimental Protocol: Synthesis via Ozonolysis
The following protocol is adapted from a reported convenient synthesis of (R)-1,3-Nonanediol.[12]
Step 1: Ozonolysis
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Dissolve methyl ricinoleate (0.059 mol) in methanol (100 mL).
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Cool the solution to -10°C in a suitable reaction vessel.
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Bubble oxygen containing ~4.5 vol% of ozone through the solution.
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Monitor the reaction until a positive test with potassium iodide (KI) paper indicates the consumption of the starting material.
Step 2: Quenching and Preparation for Reduction
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Add a solution of sodium bicarbonate (0.071 mol) in 100 mL of water to the reaction mixture.
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Purge the mixture with nitrogen gas to remove excess ozone.
Step 3: Electrochemical Reduction
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Transfer the mixture to an electrochemical cell equipped with a lead (Pb) cathode and a steel anode.
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Perform the electrochemical reduction to convert the intermediate hydroperoxides to the corresponding diol.
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Monitor the reaction for completion.
Step 4: Workup and Purification
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Upon completion, extract the aqueous methanol solution with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel to yield pure (R)-(-)-1,3-Nonanediol. The reported yield for this method is approximately 65%.[10][11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (R)-(-)-1,3-Nonanediol.
Analytical Characterization
To ensure the identity, purity, and enantiomeric integrity of (R)-(-)-1,3-Nonanediol, a suite of analytical techniques is employed. Each method provides a piece of a self-validating system to confirm the final product's quality.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.[2] Key expected signals would confirm the presence of the aliphatic chain, the two hydroxyl groups, and the specific protons and carbons at the C1 and C3 positions.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight (160.25 g/mol ) and can provide fragmentation patterns to further support the structure.[2]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A broad absorption in the range of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol groups.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric excess (ee) of the product, confirming that the desired (R)-enantiomer has been synthesized with high purity.[1][2]
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Applications in Research and Drug Development
Chiral diols are indispensable tools in modern organic synthesis, and (R)-(-)-1,3-Nonanediol is no exception.[2][13] Its applications are primarily centered on its ability to introduce or control stereochemistry in a target molecule.
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Chiral Building Block: The diol serves as a key starting material for synthesizing more complex, enantiomerically pure molecules.[1][2] For instance, it is a documented precursor for the synthesis of (R)-γ-decalactone, a valuable flavor and fragrance compound.[12]
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Asymmetric Synthesis: Chiral diols are widely used as catalysts or ligands in asymmetric reactions.[13] They can coordinate with reagents to create a chiral environment, directing a reaction to favor the formation of one enantiomer over the other.[13] This is foundational in drug development, where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful.[14]
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Resolving Agent: (R)-(-)-1,3-Nonanediol has been successfully used to resolve racemic mixtures. For example, it can react with racemic menthone to form diastereomeric spiroketals, which can then be separated chromatographically.[10][12]
Role in Asymmetric Synthesis Diagram
Caption: Guiding stereochemistry in asymmetric synthesis.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[15]
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Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15]
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Hazards: While specific toxicity data is limited, similar chemicals may cause skin and eye irritation upon contact.[16]
Conclusion
(R)-(-)-1,3-Nonanediol is a high-value chiral intermediate with well-defined chemical and physical properties. Its accessibility from natural sources via efficient synthetic methods, combined with its utility as a building block and stereochemical control element, solidifies its importance for professionals in pharmaceutical development and advanced organic synthesis. Proper analytical characterization is paramount to ensuring its quality and efficacy in these demanding applications.
References
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CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
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New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
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(R)-(-)-1,3-Nonanediol | C9H20O2 | CID 2734577. PubChem. [Link]
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Full article: CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. [Link]
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Convenient Synthesis of (R)-1,3-Nonanediol | Request PDF. ResearchGate. [Link]
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1,3-Nonanediol | C9H20O2 | CID 90928. PubChem. [Link]
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1,3-Nonanediol - Substance Details - SRS. US EPA. [Link]
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1,3-nonanediol (C9H20O2). PubChemLite. [Link]
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1,9-Nonanediol: Properties and Applications for Chemical Synthesis. Sinfoo. [Link]
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1,9-Nonanediol. Wikipedia. [Link]
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Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. MDPI. [Link]
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